N-Lauryldiethanolamine
Overview
Description
Mechanism of Action
Target of Action
N-Lauryldiethanolamine, also known as Lauryldiethanolamine, is a type of aminodiol . Its primary targets are bacteria, as it has been identified to have antibacterial properties .
Mode of Action
As an antibacterial agent, it is likely to interact with bacterial cells, disrupting their normal functions and leading to their death .
Biochemical Pathways
Given its antibacterial properties, it may interfere with essential biological processes in bacteria, such as cell wall synthesis, protein production, or dna replication .
Pharmacokinetics
As a surfactant, it is known to have good solubility in water , which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth, due to its antibacterial properties . This makes it useful in applications where bacterial contamination needs to be prevented.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, factors such as pH and temperature could potentially affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
N-Lauryldiethanolamine has been found to be effective in emulsion stabilization and protein stabilization . As a surfactant, it possesses the ability to reduce the surface tension of aqueous solutions . By doing so, it lowers the energy required for molecules to move within the solution, facilitating easier interactions . Additionally, its amphiphilic nature allows it to engage with both water and oil, making it highly suitable for diverse applications .
Cellular Effects
This compound has been shown to disrupt normal root development in Arabidopsis thaliana seedlings . It was observed that cells of this compound-treated primary roots were swollen and irregular in shape, and in many cases showed evidence of improper cell wall formation . Microtubule arrangement was disrupted in severely distorted cells close to the root tip, suggesting disruption of proper cell division, endomembrane organization, and vesicle trafficking .
Molecular Mechanism
This compound’s primary mechanism of action is related to its surfactant properties. As an amphiphilic molecule, this compound can lower the surface tension of liquids, allowing them to spread and mix more easily.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Lauryldiethanolamine can be synthesized through the reaction of 1-bromododecane with diethanolamine . The reaction typically involves the following steps:
Reactants: 1-bromododecane and diethanolamine.
Catalysts: Potassium carbonate and potassium iodide.
Solvent: Acetonitrile.
Conditions: The reaction mixture is refluxed under an inert atmosphere (nitrogen) for 12 hours.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Lauryldiethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Produces amines.
Substitution: Yields substituted derivatives of this compound.
Scientific Research Applications
N-Lauryldiethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the stabilization of proteins and other biological molecules.
Medicine: Investigated for its potential antibacterial properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and polymers.
Comparison with Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecylamine
- N-Dodecyldiethanolamine
- 2,2’-(Dodecylazanediyl)diethanol
Comparison: N-Lauryldiethanolamine stands out due to its unique combination of surfactant properties and antibacterial activity. While similar compounds may share some properties, this compound’s specific structure allows for a broader range of applications, particularly in the stabilization of emulsions and biological molecules .
Properties
IUPAC Name |
2-[dodecyl(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNBVMJTSYZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042090 | |
Record name | Lauryldiethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-67-9 | |
Record name | Lauryldiethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1541-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryldiethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Lauryldiethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-(dodecylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryldiethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(dodecylimino)bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYLDIETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM71KK5P4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Lauryldiethanolamine and what is its main application according to the research?
A1: this compound is a compound often used as an antistatic agent in plastic manufacturing. [] This means it prevents the buildup of static electricity on the plastic surface.
Q2: How was this compound identified as a potential contaminant in laboratory settings?
A2: Researchers investigating herbicide levels in tea samples using Electrospray Ionization Mass Spectrometry (ESI-MS) detected unexpected peaks in their analysis. [] Through careful investigation, including fragmentation analysis and comparison with authentic standards, these interferences were identified as this compound and a related compound, N-(2-hydroxyethyl)-N-(2-(2-hydroxyethoxy)ethyl)dodecylamine.
Q3: Why is this compound a concern in mass spectrometry analysis?
A3: this compound and similar ethoxylated aliphatic alkylamines have a high affinity for protons. [] This property leads to a strong signal in positive ESI-MS, potentially interfering with the detection and quantification of target analytes.
Q4: What types of plastic products were identified as potential sources of this compound contamination?
A4: The research specifically identified plastic microcentrifuge tubes as a source of this compound leaching. [] Interestingly, not all suppliers' tubes exhibited this issue, suggesting variability in manufacturing practices or material composition.
Q5: Besides its use as an antistatic agent, has this compound been found in any other applications?
A5: Yes, this compound has been identified as a coformulant in various plant protection products (PPPs). [] In a study using a specialized stationary phase for LC-HRMS analysis, this compound was quantified for the first time in PPPs, highlighting the importance of advanced analytical techniques for comprehensive formulation analysis.
Q6: What are the implications of finding this compound contamination in laboratory settings and in formulated products?
A6: The presence of this compound as a contaminant emphasizes the need for careful selection of laboratory materials, especially in highly sensitive analyses like mass spectrometry. [] Additionally, identifying and quantifying this compound in PPPs is crucial for understanding its potential environmental fate and impact when these products are used. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.